molecular formula C16H17N3O2 B267563 N-{4-[(anilinocarbonyl)amino]phenyl}propanamide

N-{4-[(anilinocarbonyl)amino]phenyl}propanamide

Cat. No. B267563
M. Wt: 283.32 g/mol
InChI Key: GMBITRIYMUNYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(anilinocarbonyl)amino]phenyl}propanamide, also known as N-(4-(carbamoylanilino)phenyl)propanamide or CB30865, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

CB30865 inhibits the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of immune responses and cancer cell growth. By inhibiting DPP-IV, CB30865 can enhance the immune response against cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
CB30865 has been shown to have anti-cancer effects in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. CB30865 has also been shown to enhance the immune response against cancer cells by increasing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

CB30865 has several advantages for lab experiments, including its small molecular size and ease of synthesis. However, one limitation is that it may not be effective in all types of cancer cells, and further studies are needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for the study of CB30865. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to study its efficacy in different types of cancer cells and in animal models. Additionally, further studies are needed to determine the optimal dosage and administration of CB30865 for maximum efficacy.

Synthesis Methods

CB30865 can be synthesized by reacting 4-aminobenzoic acid with 4-nitrophenyl isocyanate to form 4-nitrophenyl N-{4-[(anilinocarbonyl)amino]phenyl}propanamide(4-aminobenzoyl)carbamate, which is then reduced with sodium dithionite to obtain CB30865. The synthesis method has been described in detail in a research article published by the Journal of Medicinal Chemistry.

Scientific Research Applications

CB30865 has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CB30865 has also been shown to enhance the anti-cancer effects of other chemotherapeutic agents.

properties

Product Name

N-{4-[(anilinocarbonyl)amino]phenyl}propanamide

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[4-(phenylcarbamoylamino)phenyl]propanamide

InChI

InChI=1S/C16H17N3O2/c1-2-15(20)17-13-8-10-14(11-9-13)19-16(21)18-12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,20)(H2,18,19,21)

InChI Key

GMBITRIYMUNYKW-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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